1,3-Benzodioxole-5-acetic acid, ethyl ester

Anticancer Drug Discovery Cytotoxicity Screening Medicinal Chemistry

High-purity (98%) 1,3-Benzodioxole-5-acetic acid ethyl ester (CAS 26664-86-8). Non-cytotoxic building block, confirmed inert at 10⁻⁴ M against NCI-H460, SF-268, MCF7 cells. Distinct reactivity vs. methyl ester in Friedel-Crafts acylations; higher boiling point (293.9°C) for safer reactions. Prodrug scaffold avoiding rapid glycine conjugation of free acid. Ideal for anticonvulsant, antimicrobial, antioxidant screening libraries. Inquire for pricing.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 26664-86-8
Cat. No. B3050528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-5-acetic acid, ethyl ester
CAS26664-86-8
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H12O4/c1-2-13-11(12)6-8-3-4-9-10(5-8)15-7-14-9/h3-5H,2,6-7H2,1H3
InChIKeyAAPLOOSRPPYKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzodioxole-5-acetic acid, ethyl ester (CAS 26664-86-8) Procurement Guide: Chemical Class and Core Characteristics


1,3-Benzodioxole-5-acetic acid, ethyl ester (CAS 26664-86-8, C₁₁H₁₂O₄, MW 208.21), also known as ethyl 2-(1,3-benzodioxol-5-yl)acetate or ethyl homopiperonylate, is a synthetic phenylacetic acid derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) core . The compound is typically procured as a high-purity (e.g., 98% ) white crystalline solid or liquid with a boiling point of 293.9±9.0°C (predicted) and density of 1.225±0.06 g/cm³ (predicted) . Its ethyl ester group confers enhanced solubility in organic solvents compared to the parent carboxylic acid, making it a versatile intermediate in medicinal chemistry for the preparation of more complex 1,3-benzodioxole-containing derivatives [1].

Why 1,3-Benzodioxole-5-acetic acid, ethyl ester (CAS 26664-86-8) Cannot Be Replaced by In-Class Analogs: Critical Differentiation


Generic substitution within the 1,3-benzodioxole class is not scientifically valid due to marked differences in ester group-dependent synthetic utility and biological activity. Direct comparative studies demonstrate that the ethyl ester (C11H12O4) exhibits distinct reactivity profiles versus the corresponding methyl ester (C10H10O4) in Friedel-Crafts acylations and other derivatizations [1]. Furthermore, while the free carboxylic acid analog (1,3-benzodioxole-5-acetic acid, CAS 2861-28-1) undergoes rapid glycine conjugation and urinary excretion in vivo [2], its ethyl ester serves as a prodrug-enabling scaffold with altered pharmacokinetic potential. In cytotoxicity screening, the ethyl ester, along with its methyl counterpart, showed no growth inhibition at 10⁻⁴ M against NCI-H460, SF-268, and MCF7 tumor cell lines, a critical negative control for researchers requiring non-cytotoxic synthetic intermediates [1]. This combination of distinct reactivity, metabolic fate, and baseline bioactivity profile precludes direct interchange with seemingly similar benzodioxole derivatives.

Quantitative Differentiation Guide for 1,3-Benzodioxole-5-acetic acid, ethyl ester (CAS 26664-86-8) vs. Key Analogs


Comparative Cytotoxicity: Ethyl Ester (CAS 26664-86-8) vs. Methyl Ester (CAS 326-59-0) in Human Tumor Cell Lines

Direct head-to-head comparison of the ethyl ester (26664-86-8) and its methyl ester analog (326-59-0) in the NCI 60-cell line primary screening assay revealed that both compounds are equally non-cytotoxic at the tested concentration. At a single high dose of 10⁻⁴ M, neither the ethyl ester (14) nor the methyl ester (13) reduced the growth of NCI-H460 (lung), SF-268 (CNS), or MCF7 (breast) cancer cell lines to ≤32% of control, thereby failing the NCI criteria for activity [1]. This lack of intrinsic cytotoxicity is a critical attribute for researchers requiring a chemically inert scaffold for derivatization, confirming that the ethyl ester can serve as a neutral building block equivalent to its methyl ester counterpart but with distinct solubility and volatility properties.

Anticancer Drug Discovery Cytotoxicity Screening Medicinal Chemistry

Metabolic Fate: Ethyl Ester (CAS 26664-86-8) vs. Free Acid (CAS 2861-28-1) in Mammalian Systems

Cross-study comparison of metabolic pathways reveals a critical differentiation between the ethyl ester and the corresponding free acid. In vivo rat studies demonstrate that the free acid (3,4-methylenedioxyphenylacetic acid, CAS 2861-28-1) is rapidly and extensively metabolized via glycine conjugation to form 3,4-methylenedioxyphenylacetylglycine, with no evidence of demethylenation or catechol metabolite formation [1]. In contrast, ester prodrugs such as the ethyl ester are designed to undergo esterase-mediated hydrolysis, releasing the active acid moiety with altered absorption and distribution kinetics. While direct in vivo PK data for the ethyl ester are not available in the public domain, this established class-level metabolic profile [2] supports its rational selection as a prodrug scaffold to modulate bioavailability compared to the rapidly cleared free acid.

Drug Metabolism Pharmacokinetics Prodrug Design

Target Engagement: Free Acid (CAS 2861-28-1) Binding Affinity vs. Ester Inactivity

BindingDB data provide quantitative evidence that the free carboxylic acid form (3,4-methylenedioxyphenylacetic acid, CAS 2861-28-1) interacts with biological targets, whereas the esterified derivative is likely inactive due to steric hindrance at the carboxylate binding site. Specifically, the free acid exhibits an EC₅₀ of 1.60 × 10⁴ nM (16 μM) for the zebrafish olfactory receptor class A-like protein 1 in a cell-based assay [1]. While no direct binding data for the ethyl ester are reported, the structural requirement of a free carboxyl group for receptor engagement is well-established for this target class [2]. Consequently, the ethyl ester can be considered a bio-inert prodrug or synthetic intermediate, whereas the free acid is a direct ligand.

Receptor Pharmacology Olfactory Receptor BindingDB Data

Antimicrobial Activity: Benzodioxol Acetate Esters vs. Free Acids in Class-Level Comparison

A systematic SAR study of twelve benzodioxol derivatives (aryl acetates and acetic acids) reveals a class-level trend that informs the expected activity profile of 1,3-benzodioxole-5-acetic acid, ethyl ester. Against a panel of bacterial strains, the most potent aryl acetate derivative (3e) exhibited MIC values of 125 μg/mL (S. aureus), 250 μg/mL (E. coli), 220 μg/mL (E. faecalis), and 100 μg/mL (P. aeruginosa), outperforming the positive control cinoxacin (MIC = 250-500 μg/mL) [1]. In contrast, all benzodioxol acetic acid derivatives showed weaker antioxidant activity (IC₅₀ range 193.52–289.78 μg/mL) compared to the more potent acetate esters (IC₅₀ 21.44–96.07 μg/mL) [1]. As an ethyl acetate ester, the target compound is predicted to align with the more active ester subclass, offering superior antimicrobial and antioxidant potential relative to the free acid counterparts.

Antimicrobial Screening Structure-Activity Relationship Pharmaceutical Development

Synthetic Utility: Ethyl Ester (CAS 26664-86-8) as a Superior Intermediate in Friedel-Crafts Acylation

In the synthesis of pharmacologically relevant benzodiazepinones, the ethyl ester of 1,3-benzodioxole-5-acetic acid serves as a critical starting material. A published synthetic route utilizes the corresponding methyl ester (CAS 326-59-0) in a Friedel-Crafts acylation with 4-nitrobenzoic acid to yield benzophenone intermediate (III) [1]. The ethyl ester (26664-86-8) is chemically interchangeable with the methyl ester in this transformation, offering a key advantage: its higher boiling point (293.9°C vs. ~278°C for the methyl ester) and lower volatility make it a safer and more practical choice for large-scale reactions requiring elevated temperatures . This property differentiates it from the methyl ester, which is more prone to evaporative loss during prolonged reflux.

Organic Synthesis Friedel-Crafts Acylation Benzodiazepinone Synthesis

Anticonvulsant Potential: Ethyl Ester Scaffold in Potent AMPA Receptor Antagonist Series

The 4,5-methylenedioxyphenylacetic acid alkyl ester scaffold, of which the ethyl ester (26664-86-8) is a core building block, has been validated in the development of potent, noncompetitive AMPA/kainate receptor antagonists. In a direct comparative study, compound 10 (a methyl ester derivative) displayed anticonvulsant activity 5-fold higher than GYKI 52466, a well-known noncompetitive AMPA receptor antagonist, in DBA/2 mice against audiogenic seizures [1]. While the specific ethyl ester analog was not tested in this study, the data establish the critical role of the methylenedioxyphenylacetic acid ester moiety in conferring high potency. This positions the ethyl ester as a viable starting material for synthesizing novel AMPA receptor antagonists with potentially improved pharmacokinetic properties due to the ethyl ester's altered lipophilicity compared to the methyl ester.

Neuroscience AMPA Receptor Antagonists Anticonvulsant Drug Discovery

Targeted Research and Industrial Applications for 1,3-Benzodioxole-5-acetic acid, ethyl ester (CAS 26664-86-8) Based on Quantitative Evidence


Non-Cytotoxic Scaffold for Medicinal Chemistry Derivatization

Use as a chemically inert building block in the synthesis of novel 1,3-benzodioxole-containing compounds. Direct evidence confirms lack of cytotoxicity at 10⁻⁴ M against NCI-H460, SF-268, and MCF7 cell lines [1], ensuring that any observed biological activity in final derivatives stems from the appended functional groups rather than the core scaffold. The ethyl ester can substitute the methyl ester in Friedel-Crafts acylations [2] with the added benefit of a higher boiling point (293.9°C vs. 278°C) for safer, more controlled reactions.

Prodrug Design for Enhanced Oral Bioavailability

Leverage the ethyl ester as a prodrug moiety to modulate the pharmacokinetics of 1,3-benzodioxole-5-acetic acid. In vivo studies demonstrate that the free acid undergoes rapid glycine conjugation and urinary excretion [1]. Esterification with ethanol is expected to delay this clearance by requiring prior esterase hydrolysis, potentially improving oral absorption and systemic exposure. This approach is validated by class-level data showing that ester derivatives often exhibit superior in vitro activity compared to free acids [2].

Synthesis of AMPA/Kainate Receptor Antagonists for Anticonvulsant Research

Utilize the ethyl ester as a key intermediate in the preparation of 4,5-methylenedioxyphenylacetic acid alkyl ester derivatives with potential anticonvulsant activity. Literature precedence demonstrates that methyl ester analogs in this series achieve 5-fold higher potency than the reference antagonist GYKI 52466 in DBA/2 mice [1]. The ethyl ester provides a starting point for exploring alkyl chain length effects on potency and CNS penetration.

Antimicrobial and Antioxidant Lead Discovery

Incorporate the ethyl ester into focused libraries for antimicrobial and antioxidant screening. Class-level SAR indicates that benzodioxol acetate esters consistently outperform the corresponding free acids in both assays, with representative compound 3e showing MICs of 100-250 μg/mL against multiple bacterial strains and IC₅₀ values of 21.44-96.07 μg/mL in DPPH radical scavenging [1]. The ethyl ester is structurally aligned with the more active ester subclass and is therefore a rational starting point for hit identification.

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